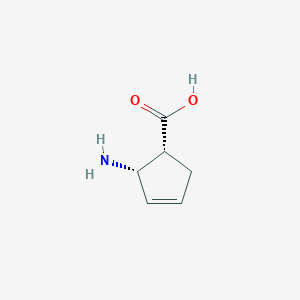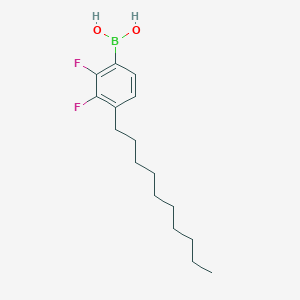
(4-Decyl-2,3-difluorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Decyl-2,3-difluorophenyl)boronic acid, also known as DFBA, is a boronic acid derivative that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as DMSO and methanol. DFBA is a versatile compound that has been used in various fields such as organic chemistry, medicinal chemistry, and materials science.
Mecanismo De Acción
The mechanism of action of (4-Decyl-2,3-difluorophenyl)boronic acid is not well understood. However, it is believed that (4-Decyl-2,3-difluorophenyl)boronic acid forms a complex with the target molecule through the formation of a boronate ester bond. This complex formation can lead to changes in the properties of the target molecule, such as its fluorescence or reactivity.
Efectos Bioquímicos Y Fisiológicos
(4-Decyl-2,3-difluorophenyl)boronic acid has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not expected to have any significant effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Decyl-2,3-difluorophenyl)boronic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile compound that can be used in various applications. However, one limitation of (4-Decyl-2,3-difluorophenyl)boronic acid is its low solubility in water, which can limit its use in aqueous environments.
Direcciones Futuras
(4-Decyl-2,3-difluorophenyl)boronic acid has a wide range of potential future directions in scientific research. It can be used as a building block in the synthesis of various organic compounds with unique properties. (4-Decyl-2,3-difluorophenyl)boronic acid can also be used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, (4-Decyl-2,3-difluorophenyl)boronic acid can be modified to improve its solubility in water, which can expand its potential applications in aqueous environments.
Aplicaciones Científicas De Investigación
(4-Decyl-2,3-difluorophenyl)boronic acid has been used in various scientific research applications due to its unique properties. It has been used as a building block in the synthesis of various organic compounds such as dendrimers, polymers, and ligands. (4-Decyl-2,3-difluorophenyl)boronic acid has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc.
Propiedades
Número CAS |
147223-09-4 |
|---|---|
Nombre del producto |
(4-Decyl-2,3-difluorophenyl)boronic acid |
Fórmula molecular |
C16H25BF2O2 |
Peso molecular |
298.2 g/mol |
Nombre IUPAC |
(4-decyl-2,3-difluorophenyl)boronic acid |
InChI |
InChI=1S/C16H25BF2O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(17(20)21)16(19)15(13)18/h11-12,20-21H,2-10H2,1H3 |
Clave InChI |
VJSKAJBAWZZPDC-UHFFFAOYSA-N |
SMILES |
B(C1=C(C(=C(C=C1)CCCCCCCCCC)F)F)(O)O |
SMILES canónico |
B(C1=C(C(=C(C=C1)CCCCCCCCCC)F)F)(O)O |
Sinónimos |
4-Decyl-2,3-difluorobenzeneboronic acid |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

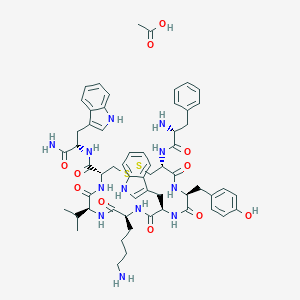

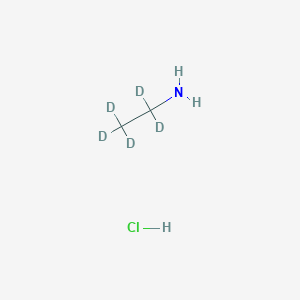
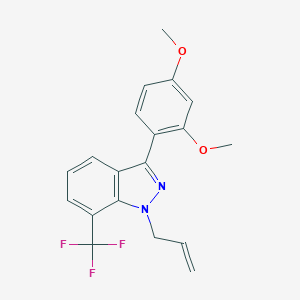
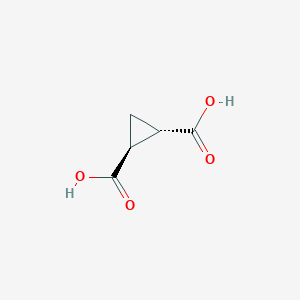
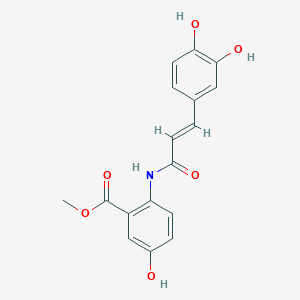
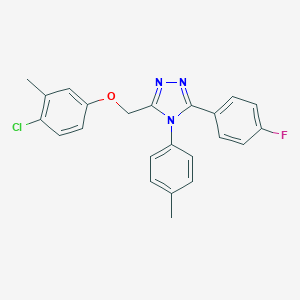
![(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B117046.png)
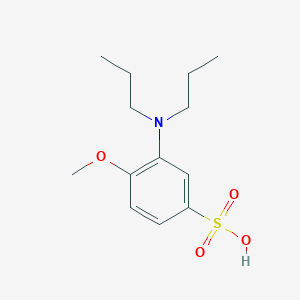
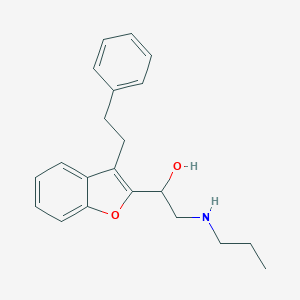
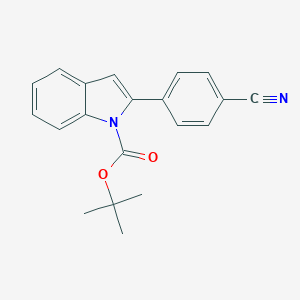
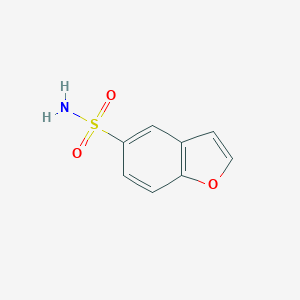
![Octahydro-6H-pyrazino[1,2-C]pyrimidin-6-one](/img/structure/B117060.png)
